Chiral Resolution Enables Access to Single Enantiomer (R)-5-Methoxy-1-aminoindane from Racemic Mixtures
Racemic 1-aminoindanes can be resolved into enantiomerically enriched (R)- and (S)-forms using established resolution protocols. The (R)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is obtained as a single enantiomer via chiral resolution with enantiomerically pure resolving agents, enabling discrete pharmacological evaluation of the (R)-isomer [1]. The commercial specification of ≥95% purity with defined (R)-configuration supports its use in medicinal chemistry programs where chirality is pivotal, as opposed to the racemate (CAS 52372-95-9), which is a mixture of enantiomers.
| Evidence Dimension | Enantiomeric purity (chiral identity) |
|---|---|
| Target Compound Data | ≥95% purity; single (R)-enantiomer (CAS 1637453-85-0) |
| Comparator Or Baseline | Racemic 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9; mixture of R and S enantiomers) |
| Quantified Difference | The target compound is a single enantiomer with defined absolute configuration, whereas the racemate is a 1:1 mixture of enantiomers. Quantitative enantiomer‑specific potency/selectivity data are currently not publicly reported for this specific compound; the differentiation is based on proven chiral resolution methodology for the scaffold. |
| Conditions | Chiral resolution of 1-aminoindane scaffold using enantiomerically pure resolving agents (e.g., mandelic acid derivatives) as described in patent literature |
Why This Matters
Procurement of the single (R)-enantiomer eliminates the confounding pharmacological contribution of the (S)-enantiomer, a prerequisite for unambiguous SAR interpretation and reproducible in vitro/in vivo studies.
- [1] European Patent EP0235590A1. (1987). Process for the preparation of (R)-1-aminoindanes. European Patent Office. View Source
